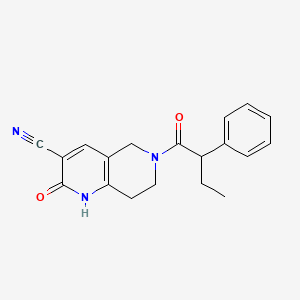

2-Oxo-6-(2-phenylbutanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Oxo-6-(2-phenylbutanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a derivative of the naphthyridine family, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related naphthyridine derivatives and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves multicomponent reactions that can include condensation and cyclization steps. For example, the synthesis of 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles involves the condensation of ethyl 2-cyanomethyl-4-phenylquinoline-3-carboxylate with N,N-dimethylformamide dimethyl acetal, followed by a reaction with primary amines to afford the desired derivatives through a tandem addition-elimination-cyclization reaction . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can be further substituted with various functional groups. The crystal structure of a related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, was determined by X-ray structure analysis, revealing monoclinic crystals with specific lattice parameters and stabilization by various hydrogen bonds and π interactions . These structural features are important for understanding the chemical behavior and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Naphthyridine derivatives can undergo a variety of chemical reactions, depending on their substituents. The synthesis papers suggest that these compounds can participate in multicomponent reactions, Michael addition, and cyclization processes . These reactions are crucial for the construction of the naphthyridine core and the introduction of different substituents, which can significantly alter the chemical and biological properties of the final compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. While the specific properties of this compound are not detailed in the provided papers, related compounds exhibit properties such as good yields in their synthesis and the ability to form stable crystal structures . Additionally, the presence of functional groups like carbonitriles suggests potential reactivity towards nucleophiles and electrophiles, which could be explored in further studies.

Scientific Research Applications

Synthesis of Naphthyridine Derivatives

- Efficient Synthesis Techniques : Research has developed efficient synthesis methods for pyrazolo[3,4-b]quinolin-3-amine and benzo[b][1,8]naphthyridine derivatives, showcasing the versatility of naphthyridine frameworks for generating pharmacologically relevant structures (Elkholy, 2007).

- Novel Routes to 1,6-Naphthyridines : Studies have explored unexpected reactions of enaminones, leading to new synthetic routes for 1,6-naphthyridine derivatives, highlighting the compound's role in diversifying naphthyridine chemistry (Moustafa et al., 2012).

Chemical Properties and Structural Analysis

- Structural Characterization : The structural and optical properties of naphthyridine derivatives have been a focus of study, providing insights into their potential applications in material science and engineering (Zeyada et al., 2016).

- Surface Morphological Studies : Investigations into the corrosion inhibition effect of green naphthyridine derivatives on mild steel in hydrochloric acid solutions have revealed their potential as eco-friendly corrosion inhibitors (Singh et al., 2016).

Biochemical Applications

- Enzyme Inhibition : Certain naphthyridine derivatives have been identified as potent inhibitors of enzymes, such as Carbonyl Reductase, which is involved in the development of resistance to anticancer treatments. This positions naphthyridine derivatives as significant in the study of biochemical pathways and drug resistance mechanisms (Amankrah et al., 2021).

properties

IUPAC Name |

2-oxo-6-(2-phenylbutanoyl)-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-2-16(13-6-4-3-5-7-13)19(24)22-9-8-17-15(12-22)10-14(11-20)18(23)21-17/h3-7,10,16H,2,8-9,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNUXFRZCPMRQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

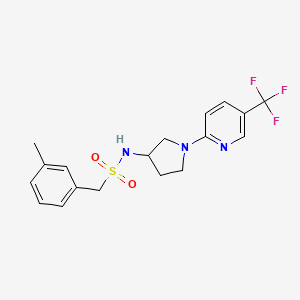

CCC(C1=CC=CC=C1)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3018290.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B3018294.png)

![6-[[4-(2,5-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3018295.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide](/img/structure/B3018299.png)

![1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3018307.png)